molecular formula C17H23NO4S B7092616 N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide

N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide

Cat. No.: B7092616
M. Wt: 337.4 g/mol
InChI Key: NFCRFJNKHKVPFR-UHFFFAOYSA-N
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Description

N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[33]heptane-6-carboxamide is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[33]heptane-6-carboxamide involves multiple steps One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide has been explored for various scientific research applications:

    Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for synthesizing complex molecules.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.

    Medicine: The compound’s structural features make it a candidate for drug discovery programs.

    Industry: In the industrial sector, the compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide include other spirocyclic molecules such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-butoxyphenyl)-2,2-dioxo-2λ6-thiaspiro[3.3]heptane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-2-3-7-22-15-6-4-5-14(8-15)18-16(19)13-9-17(10-13)11-23(20,21)12-17/h4-6,8,13H,2-3,7,9-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCRFJNKHKVPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2CC3(C2)CS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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